An In-depth Technical Guide to the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases, making it a focal point in the design of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the fundamental properties, synthesis, and therapeutic applications of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core, offering insights for its strategic utilization in drug discovery and development.
Core Physicochemical and Structural Properties
The parent compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is a bicyclic heteroaromatic system with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol .[1] Its core structure consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl substituent at the N-1 position of the pyrazole.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₄ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| LogP | 1.81550 | [1] |
| SMILES | c1ccc(-n2ncc3cncnc32)cc1 | [1] |
| CAS Number | 53645-79-7 | [1] |
The structural arrangement of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is crucial for its biological activity. X-ray crystallography studies of its derivatives, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, reveal that the pyrazolo[3,4-d]pyrimidine ring system is planar. The phenyl ring is typically oriented at a dihedral angle to this plane, for instance, 34.72 (6)° in the case of the 4-oxo derivative.[2] This three-dimensional conformation influences how these molecules fit into the binding sites of target proteins.
Synthesis of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold and Its Derivatives
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is typically synthesized through the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile precursor for this synthesis is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Synthesis of Key Precursors
The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile often starts from the condensation of phenylhydrazine with a suitable three-carbon component.
Formation of the Pyrazolo[3,4-d]pyrimidine Ring System
The pyrimidine ring is typically formed by cyclizing the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor with a one-carbon synthon. A widely used method involves heating the precursor in formic acid to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [2]
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Reaction Setup: In a round-bottom flask, heat 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) in formic acid (10 ml).
-
Heating: Maintain the reaction mixture at 110-112 °C (383–385 K) for 6 hours.
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Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-water.
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Isolation: Collect the resulting precipitate by filtration and dry thoroughly.
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Purification: Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: Synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.
Derivatization at the 4-Position
The 4-position of the pyrimidine ring is a common site for modification to generate libraries of compounds with diverse biological activities. The 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloro derivative is a versatile intermediate that can readily undergo nucleophilic substitution with various amines, hydrazines, and other nucleophiles to introduce a wide range of substituents.
Experimental Protocol: Synthesis of 4-Substituted 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
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Chlorination: Reflux 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
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Nucleophilic Substitution: React the 4-chloro intermediate with a desired amine or other nucleophile in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., triethylamine) to yield the corresponding 4-substituted derivative.
Caption: General scheme for derivatization at the 4-position.
Biological and Therapeutic Significance
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and most notably, anticancer properties.[3]
Kinase Inhibition: A Primary Mechanism of Action
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine, the nitrogenous base in adenosine triphosphate (ATP), allows derivatives of this scaffold to act as competitive inhibitors of protein kinases.[4] By occupying the ATP-binding site of kinases, these compounds can block the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often dysregulated in diseases like cancer.
Numerous derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been developed as potent inhibitors of various kinase families, including:
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Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR, a key target in the treatment of non-small cell lung cancer and other solid tumors.[5] Docking studies have revealed that these compounds can form hydrogen bonds with key residues in the ATP-binding site of EGFR, such as Met793.[5]
-
RAF Kinases: Bisarylureas based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed as pan-RAF inhibitors, targeting BRAF, including the V600E mutant, and C-RAF.[6]
-
Polo-Like Kinase 4 (PLK4): Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PLK4, a key regulator of centriole duplication, showing promise for the treatment of breast cancers with TRIM37 amplification.
-
Casein Kinase 1 (CK1): N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel inhibitors of CK1, a kinase implicated in cancer and central nervous system disorders.[7]
-
Breast Tumor Kinase (BRK/PTK6): 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have been developed as selective inhibitors of BRK/PTK6, a non-receptor tyrosine kinase involved in breast cancer progression.[8]
-
P21-activated kinase 1 (PAK1): The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising lead for targeting PAK1, a kinase involved in cell proliferation, survival, and migration.[9]
Caption: Competitive inhibition of kinases by pyrazolopyrimidines.
Anticancer Activity
The kinase inhibitory activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives translates into potent anticancer effects. These compounds have demonstrated antiproliferative activity against a variety of cancer cell lines, including breast (MCF-7), lung (A-549), and colon cancer cells.[5] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
| Derivative Class | Target Kinase(s) | Cancer Cell Lines | Reference |
| 4-Substituted derivatives | EGFR | MCF-7, A-549 | [5] |
| Bisarylureas | pan-RAF (BRAF, C-RAF) | A375, HT-29, PC-3, A549 | [6] |
| PLK4 inhibitors | PLK4 | MCF-7, BT474, MDA-MB-231 | |
| PAK1 inhibitors | PAK1 | MDA-MB-231 | [9] |
Analytical Characterization
The structural elucidation and purity assessment of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are typically performed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, providing information about the number and environment of protons and carbon atoms. For example, in the ¹H NMR spectrum of a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative, characteristic signals for the phenyl protons and the protons on the pyrazolopyrimidine core would be observed.[10][11]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to aid in structural confirmation through fragmentation analysis.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of synthesized compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. A Safety Data Sheet (SDS) should be consulted for specific handling, storage, and disposal information. For 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, it is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[12] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.[12]
Conclusion and Future Perspectives
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its proven ability to generate potent and selective kinase inhibitors has cemented its importance in the development of targeted cancer therapies. Future research in this area will likely focus on:
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Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives with diverse substitution patterns to target a wider range of kinases and overcome drug resistance.
-
Multi-Targeted Inhibitors: The design of compounds that can simultaneously inhibit multiple key signaling pathways involved in cancer progression.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, to enhance their therapeutic potential.
The continued exploration of the rich chemistry and biology of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core holds significant promise for the discovery of next-generation therapeutics for cancer and other diseases.
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